MM 54 was developed through synthetic chemistry methods aimed at creating selective modulators of the apelin receptor. It falls under the classification of small molecule antagonists, specifically targeting the apelin signaling pathway. This classification is crucial as it informs researchers about its mechanism of action and potential interactions with biological systems.
The synthesis of MM 54 typically involves multi-step organic synthesis techniques. These methods may include:
The synthesis process can be detailed as follows:
MM 54 has a defined molecular structure characterized by its specific arrangement of atoms, which includes:
The molecular formula for MM 54 is typically represented as , where the exact numbers depend on the specific synthetic route taken. The three-dimensional conformation plays a critical role in its biological activity.
MM 54 undergoes several chemical reactions that are relevant for its pharmacological activity:
Understanding these reactions involves studying kinetic parameters such as binding affinity (Kd values) and efficacy (Emax), which provide insights into how effectively MM 54 can modulate receptor activity.
The mechanism of action for MM 54 involves:
Studies have shown that MM 54 effectively reduces apelin-induced effects in various cellular models, demonstrating its potential utility in treating conditions characterized by excessive apelin signaling.
Characterization studies using techniques such as Differential Scanning Calorimetry (DSC) can provide insights into thermal stability, while X-ray crystallography can elucidate detailed structural information.
MM 54 is primarily utilized in research settings to explore:
MM 54 (CAS# 1313027-43-8) is a potent and selective peptidic antagonist of the apelin receptor (APJ), a class A G protein-coupled receptor implicated in cancer progression, cardiovascular function, and stem cell regulation. This cyclic peptide disrupts apelin-mediated signaling pathways, making it a valuable research tool for investigating APJ's physiological roles and a candidate for therapeutic development in oncology, particularly for glioblastoma [3] [5] [8]. Its designation originates from the seminal study by Macaluso et al. (2011), where it was identified as "Compound 5" during systematic screening of apelin-binding inhibitors [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: